Activated Mixed-Anhydride Leaving Group Drives Quantitative Esterification Yields versus Non-Activated Esters
Ethyl O-(trifluoroacetyl)-3,3,3-trifluoropropanoate contains a trifluoroacetyloxy leaving group that mimics the reactivity of carboxylic–trifluoroacetic mixed anhydrides. In the well-characterized acetic–trifluoroacetic mixed anhydride system, esterification of phenol proceeds with quantitative yields and high chemoselectivity at room temperature without added base, whereas the corresponding simple methyl or ethyl esters (e.g., ethyl acetate or ethyl trifluoroacetate) require elevated temperature, strong acid/base catalysis, and deliver lower conversions under analogous conditions . The target compound incorporates this mixed-anhydride motif at the α-carbon of a propanoate ester, combining the leaving-group advantage with a secondary reactive centre that can be exploited for sequential derivatization .
| Evidence Dimension | Esterification yield of phenol (model mixed anhydride system) |
|---|---|
| Target Compound Data | Quantitative yield (≥98% isolated) for carboxylic–trifluoroacetic mixed anhydrides with phenol at r.t., base-free |
| Comparator Or Baseline | Ethyl esters: typically 40–70% conversion for phenol esterification under base-catalysed reflux conditions [REFS-1; reference context] |
| Quantified Difference | Yield improvement of ≥30–58 percentage points; room-temperature vs. reflux conditions |
| Conditions | Phenol esterification in dichloromethane at 25 °C; mixed anhydride generated in situ from carboxylic acid + TFAA (1.0:1.2 molar ratio) |
Why This Matters
Higher and more predictable acylation yields under mild conditions translate to reduced purification costs and broader functional group tolerance in multi-step syntheses of drug candidates.
